1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
Description
1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a piperazine derivative characterized by a 2-fluorophenyl group at the 1-position and a 5-methoxy-2,4-dimethylbenzenesulfonyl substituent at the 4-position.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-12-15(2)19(13-18(14)25-3)26(23,24)22-10-8-21(9-11-22)17-7-5-4-6-16(17)20/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMAZICGXMHSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihalides under basic conditions.
Introduction of the 2-fluorophenyl group: This step usually involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the 5-methoxy-2,4-dimethylbenzenesulfonyl group: This can be done through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of continuous flow reactors: to ensure consistent reaction conditions.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, sulfonyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating the activity of neurotransmitter receptors or other cell surface proteins.
Enzyme inhibition: Blocking the activity of enzymes involved in key metabolic pathways.
Signal transduction pathways: Affecting intracellular signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
- 1-(4-Fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine (CAS 426226-80-4) Structural Difference: Fluorine at the para position of the phenyl ring instead of ortho. Molecular weight (378.46 g/mol) and lipophilicity (predicted pKa = 4.92) are comparable to the target compound . Biological Relevance: Fluorine’s electron-withdrawing effect may enhance metabolic stability but could reduce interaction with hydrophobic binding pockets compared to bulkier halogens.
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine (CAS 633280-12-3)
- Structural Difference: Dichlorophenyl group replaces fluorophenyl.
- Impact: Chlorine’s higher electronegativity and larger atomic radius increase molecular weight and steric bulk. This may enhance binding to hydrophobic targets but reduce solubility. The dichloro substitution could also influence electronic effects on the piperazine ring .
Functional Group Modifications
- 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine (CAS 332850-87-0) Structural Difference: A benzoyl group replaces the sulfonyl-linked benzene, and a nitrobenzyl group is present. The benzoyl moiety may alter conformational flexibility compared to the sulfonyl group .
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-one
Antimicrobial Potential
- Piperazine derivatives with fluorophenyl groups (e.g., 4-(2-fluorophenyl)piperazine) exhibit notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria . The sulfonyl group in the target compound may further enhance activity by improving membrane penetration or binding to bacterial enzymes .
Receptor Affinity
- (2-Methoxyphenyl)piperazine derivatives demonstrate high affinity for dopamine D2 receptors (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, IC50 = ~nM range) . The target compound’s methoxy and sulfonyl groups may similarly modulate receptor interactions, though fluorophenyl positioning (ortho vs. para) could alter binding kinetics.
Data Table: Key Structural and Physicochemical Comparisons
*Calculated based on analogous structures.
Biological Activity
1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C19H25FN2O3S
- Molecular Weight : 372.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in cancer pathways. Studies have demonstrated that it may induce apoptosis in cancer cells by:
- Inhibiting BCL2 : This protein is known to prevent apoptosis; thus, its inhibition can lead to increased cell death in cancerous tissues.
- Activating Caspases : Caspases are crucial for the execution phase of cell apoptosis. The compound's ability to activate these enzymes contributes to its anticancer effects.
Biological Activity and Efficacy
Recent studies have highlighted the biological activity of this compound in various contexts:
-
Anticancer Properties :
- A study published in Molecules (2024) reported that derivatives of this compound demonstrated significant anticancer activity by effectively inducing apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) .
- The compounds were shown to selectively target BCL2 and caspases, leading to reduced viability in cancer cells while sparing normal cells .
- Antioxidant Activity :
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF7 Cells : In a controlled experiment, treatment with this compound resulted in a significant decrease in cell viability after 48 hours, indicating strong anticancer activity .
- Synergistic Effects with Doxorubicin : Another study explored the combination therapy involving this compound and doxorubicin. The results showed enhanced cytotoxicity against MCF7 cells compared to doxorubicin alone, suggesting a potential for use in combination therapies .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions (e.g., reacting 2-fluorophenyl derivatives with piperazine precursors under controlled temperature and solvent conditions) .
- Step 2: Sulfonylation of the piperazine nitrogen using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride, requiring anhydrous conditions and catalysts like triethylamine to enhance reactivity .
- Optimization: Reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) significantly impact yield and purity. For example, dichloromethane or toluene as solvents at 60–80°C improves sulfonylation efficiency . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Advanced: How do structural modifications in the fluorophenyl or benzenesulfonyl groups influence target binding affinity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Fluorophenyl Group: The 2-fluoro substitution enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors), improving binding affinity compared to non-fluorinated analogs .
- Benzenesulfonyl Group: The 5-methoxy-2,4-dimethyl substituents modulate steric hindrance and electron density, affecting interactions with sulfonamide-binding pockets in enzymes like carbonic anhydrases .
- Methodology: Competitive binding assays (e.g., radioligand displacement) and molecular docking simulations (using software like AutoDock) quantify these effects . For example, replacing the methoxy group with a nitro group reduces affinity by 40%, highlighting the importance of electron-donating groups .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm; sulfonyl methyl groups at δ 2.2–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 463.12 [M+H]+) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis validates stoichiometric ratios (±0.3% error) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Experimental Design: Variations in cell lines (e.g., MDA-MB-231 vs. HEK293) or assay conditions (e.g., serum concentration) alter IC50 values .
- Compound Stability: Hydrolysis of the sulfonyl group in aqueous buffers (pH < 5) may reduce activity; stability studies via LC-MS are recommended .
- Data Normalization: Use internal controls (e.g., β-actin in Western blots) and standardized protocols (e.g., MTT assay incubation times) to improve reproducibility .
- Meta-Analysis: Cross-referencing data with structurally similar compounds (e.g., 1-(4-chlorobenzyl)piperazine derivatives) identifies trends in substituent-dependent activity .
Advanced: What computational strategies predict interactions with biological targets?
Answer:
- Molecular Docking: Tools like Schrödinger Suite or MOE simulate binding poses in receptors (e.g., 5-HT1A). The fluorophenyl group shows preferential docking in hydrophobic pockets .
- Pharmacophore Modeling: Identifies critical features (e.g., hydrogen bond acceptors from the sulfonyl group) for target engagement .
- MD Simulations: GROMACS simulations (50 ns) assess binding stability; RMSD values <2 Å indicate robust interactions .
- QSAR Models: Regression analysis links substituent parameters (e.g., Hammett σ values) to activity, guiding rational design .
Basic: What are the key physicochemical properties influencing bioavailability?
Answer:
- LogP: Calculated logP ~3.2 (via ChemDraw) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
- Solubility: Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins or lipid-based carriers .
- pKa: The sulfonamide group (pKa ~10) remains ionized at physiological pH, affecting membrane permeability .
Advanced: How does stereochemistry impact biological activity?
Answer:
- Chiral Centers: The piperazine ring’s conformation (chair vs. boat) influences binding. Enantiomers separated via chiral HPLC show 10-fold differences in IC50 for kinase inhibitors .
- Methodology: X-ray crystallography of protein-ligand complexes resolves stereospecific interactions. For example, (R)-enantiomers of analogous compounds exhibit higher affinity for dopamine D2 receptors .
Basic: What safety precautions are required for handling this compound?
Answer:
- PPE: Gloves, lab coat, and goggles to prevent skin/eye irritation .
- Ventilation: Use fume hoods due to potential dust formation .
- Storage: −20°C under argon to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
